molecular formula C10H12BrNO2 B13554096 Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate

Cat. No.: B13554096
M. Wt: 258.11 g/mol
InChI Key: DYADGDXTDKYDIC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of phenylalanine, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate typically involves the reaction of 3-bromo-5-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reduction step often employs sodium borohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or nitric acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

    Oxidation: Methyl 2-nitro-2-(3-bromo-5-methylphenyl)acetate.

    Reduction: Methyl 2-amino-2-(3-methylphenyl)acetate.

    Substitution: Methyl 2-amino-2-(3-hydroxy-5-methylphenyl)acetate.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a precursor to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate
  • Methyl 2-amino-2-(3-fluoro-5-methylphenyl)acetate
  • Methyl 2-amino-2-(3-iodo-5-methylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

DYADGDXTDKYDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(=O)OC)N

Origin of Product

United States

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